molecular formula C21H17ClN2O3 B4908473 N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide

Cat. No.: B4908473
M. Wt: 380.8 g/mol
InChI Key: HWJIBRPTECHCFO-UHFFFAOYSA-N
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Description

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide is a compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-aminobenzamide. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Chemical Reactions Analysis

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide involves its interaction with specific molecular targets. It has been shown to inhibit the activity of certain enzymes and proteins involved in cell proliferation and survival pathways. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing their growth and spread.

Comparison with Similar Compounds

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide can be compared with other benzamide derivatives such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct biological and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

N-(4-benzamidophenyl)-5-chloro-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN2O3/c1-27-19-12-7-15(22)13-18(19)21(26)24-17-10-8-16(9-11-17)23-20(25)14-5-3-2-4-6-14/h2-13H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWJIBRPTECHCFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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